molecular formula C10H10N4O B2818261 N-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carboxamide CAS No. 1208957-87-2

N-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carboxamide

Cat. No.: B2818261
CAS No.: 1208957-87-2
M. Wt: 202.217
InChI Key: NITDJUUIIYWQLC-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a core structure that is recognized in the development of inhibitors for Interleukin-1 Receptor Associated Kinase 4 (IRAK4) . IRAK4 plays a critical role in innate immune signaling pathways, and its selective inhibition is a promising therapeutic strategy for the treatment of various inflammatory diseases and autoimmune disorders . Researchers utilize this carboxamide template as a key building block, often modifying the core structure to optimize properties such as potency, kinase selectivity, and cell permeability . The structural motif of substituting a polar core with lipophilic bicyclic systems, guided by parameters like cLogD, has been shown to lead to highly permeable and potent IRAK4 inhibitors with excellent kinase selectivity . Furthermore, the pyrazol-4-yl-pyridine core is a privileged structure in neuropharmacology, appearing in research compounds designed as positive allosteric modulators for receptors such as the muscarinic acetylcholine receptor M4, which is a target for conditions including schizophrenia and dementia with Lewy bodies . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-14-7-9(6-12-14)13-10(15)8-2-4-11-5-3-8/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITDJUUIIYWQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carboxamide typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates substitution reactions at the C-2 and C-6 positions. Key examples include:

  • Halogenation : Treatment with POCl₃ or PCl₅ converts the carboxamide to a nitrile group, enabling subsequent coupling reactions.

  • Suzuki-Miyaura Coupling : Pd-catalyzed cross-coupling with aryl boronic acids introduces aromatic substituents (Table 1).

Entry Boronic Acid PartnerCatalyst SystemYield (%)Product Application
14-MethoxyphenylPd(PPh₃)₄65Kinase inhibitors
23-CyanophenylPd(dppf)Cl₂53Fluorescent probes

Oxidation:

  • The pyrazole methyl group undergoes oxidation with KMnO₄/H₂SO₄ to form a carboxylic acid derivative.

  • Pyridine ring oxidation with H₂O₂/CH₃COOH yields N-oxide derivatives, enhancing polarity for pharmaceutical applications.

Reduction:

  • LiAlH₄ reduces the carboxamide to a methylene amine (-CH₂NH-), altering hydrogen-bonding capacity.

Amide Functionalization

The carboxamide group participates in:

  • Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the amide bond to yield pyridine-4-carboxylic acid and 1-methyl-1H-pyrazol-4-amine .

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form bis-amides under anhydrous conditions .

Microwave-Assisted Reactions

Modern synthetic approaches utilize microwave irradiation to enhance efficiency:

Reaction Type ConditionsTimeYield Improvement
Suzuki Coupling150°C, DMF, MW (300 W)15 min78% vs. 53% (conventional)
Amide Formation100°C, CH₂Cl₂, MW (200 W)10 min92% vs. 70%

Biological Activity Modulation via Structural Modifications

Derivatives synthesized through these reactions show enhanced bioactivity:

  • Anticancer Activity : Bromination at C-2 of the pyridine ring improves IC₅₀ values against MCF7 cells from 1.88 µM to 0.45 µM.

  • Kinase Inhibition : N-Oxide derivatives exhibit 3-fold higher selectivity for IRAK4 over related kinases .

Stability and Reactivity Under Extreme Conditions

  • Thermal Stability : Decomposes above 240°C, forming CO₂ and methylpyrazole fragments (TGA data).

  • pH Sensitivity : Stable in pH 4–9; rapid hydrolysis occurs in strong acids (pH < 2) or bases (pH > 12) .

Key Mechanistic Insights

  • Electrophilic Aromatic Substitution : Pyridine’s C-2 position is most reactive due to electron withdrawal by the carboxamide.

  • Steric Effects : The 1-methyl group on pyrazole hinders reactions at the N-1 position, directing modifications to the C-4 site .

This compound’s versatility in nucleophilic, oxidative, and coupling reactions makes it invaluable for developing pharmaceuticals and functional materials. Recent advances in catalytic systems and microwave techniques have significantly expanded its synthetic utility .

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Kinases

One of the prominent applications of N-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carboxamide is in the development of inhibitors targeting interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 plays a crucial role in the signaling pathways of inflammatory diseases such as rheumatoid arthritis and systemic lupus erythematosus. Research has shown that modifications to the compound can enhance its potency and selectivity as an IRAK4 inhibitor, making it a candidate for treating inflammatory conditions .

2. Radioligands for Imaging

The compound has also been investigated for its potential as a positron emission tomography (PET) radioligand. Structure-activity relationship studies have led to the development of derivatives that serve as subtype-selective positive allosteric modulators for M4 muscarinic acetylcholine receptors. These derivatives have demonstrated significant improvements in binding affinity and efficacy, which are essential for non-invasive imaging of brain activity related to conditions like schizophrenia and dementia .

Case Studies

Case Study 1: IRAK4 Inhibitors

A series of N-(1-methyl-1H-pyrazol-4-yl)pyridine derivatives were developed to inhibit IRAK4, with notable improvements in their pharmacokinetic properties. For instance, one lead compound exhibited low molecular weight and high ligand binding efficiency, alongside a favorable kinome profile, indicating its potential for further development into a therapeutic agent .

Case Study 2: M4-PET Ligands

In another study focusing on M4 PET ligands, researchers synthesized radiofluorinated analogues of N-(1-methyl-1H-pyrazol-4-yl)pyridine derivatives. These compounds showed promising results in terms of radiochemical yield and purity, paving the way for their use in brain imaging studies. The findings suggested that these compounds could stabilize a conformation favorable for agonist binding, enhancing their potential as effective PET radioligands .

Summary Table of Applications

Application Area Details
Kinase Inhibition Targeting IRAK4 for treatment of inflammatory diseases; modifications enhance potency .
Imaging Agents Development of M4 PET ligands; improved binding affinity and efficacy for brain imaging .

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting a biological pathway. Alternatively, it may interact with receptors on the cell surface, modulating signal transduction pathways. The specific molecular targets and pathways involved depend on the compound’s structure and the context of its application.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Bulky groups like adamantane () increase lipophilicity and may enhance membrane permeability but reduce solubility.
  • Aromatic Systems : Replacement of pyridine with pyrazolo[3,4-b]pyridine () expands the conjugated system, which could alter electronic properties and biological target interactions .

Physicochemical Properties

  • Melting Points : N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () has a melting point of 104–107°C, reflecting moderate crystalline stability. Adamantane-substituted analogs () likely exhibit higher melting points due to rigid molecular packing .
  • Spectroscopic Data : HRMS (ESI) and NMR data () confirm molecular weights and substituent configurations. For example, the INN compound () shows a molecular ion peak at m/z 215 ([M+H]⁺), consistent with its formula .

Crystallographic and Solid-State Properties

  • Crystal Packing : Adamantane-substituted analogs () form chains via N–H···O hydrogen bonds along the a-axis. The target compound’s methyl-pyrazole group may adopt similar packing patterns, albeit with less steric hindrance than adamantane .
  • Refinement Tools : SHELXL () is widely used for small-molecule refinement, ensuring accurate structural determination for analogs and the target compound .

Biological Activity

N-(1-Methyl-1H-pyrazol-4-yl)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C10_{10}H10_{10}N4_{4}O
  • Molecular Weight : Approximately 202.21 g/mol

The presence of both pyrazole and pyridine moieties contributes to its unique biological properties. The pyrazole ring is known for its role in various pharmacological activities, including anti-inflammatory and anticancer effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound exhibits cytotoxicity against several cancer cell lines. For instance:

Cell Line IC50_{50} (µM) Mechanism of Action
MCF71.88 ± 0.11Induction of apoptosis
A5492.12 ± 0.15Cell cycle arrest
HCT1160.39 ± 0.06Inhibition of Aurora-A kinase

These findings suggest that the compound may interfere with critical cellular pathways involved in cancer cell proliferation and survival .

Anti-inflammatory Activity

The pyrazole moiety has been associated with anti-inflammatory effects, making it a candidate for treating conditions like arthritis and other inflammatory diseases. Compounds containing similar structures have shown promising results in reducing inflammation markers in vitro.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound may act as an antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit various enzymes linked to cancer progression, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound:

  • Study on MCF7 Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell viability, with an IC50_{50} value indicating strong cytotoxic effects .
  • Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to target proteins involved in tumor growth, suggesting a potential for rational drug design based on its structure .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with related compounds is helpful:

Compound Name Structural Features Biological Activity
N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamideContains piperazine groupAnticancer activity (IC50_{50} = 4.2 µM)
4-(1H-indol-4-yl)-N-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxamideIndole instead of pyrazoleAnticancer properties

This table illustrates how structural variations can influence biological activity, emphasizing the significance of the pyrazole and pyridine combination in enhancing therapeutic efficacy.

Q & A

Q. Q1. What are the standard synthetic routes for N-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carboxamide, and how are intermediates characterized?

A1. The synthesis typically involves coupling pyridine-4-carboxylic acid derivatives with substituted pyrazole amines. Key steps include:

  • Amide bond formation : Using coupling agents like EDCI/HOBt under inert conditions (e.g., dry DMF) to react 1-methyl-1H-pyrazol-4-amine with pyridine-4-carbonyl chloride .
  • Intermediate purification : Techniques such as recrystallization (ethanol/water) or column chromatography (silica gel, CHCl₃:MeOH gradients) .
  • Characterization :
    • NMR (¹H/¹³C) to confirm regioselectivity and purity (e.g., pyrazole C-H signals at δ 7.5–8.0 ppm, pyridine protons at δ 8.5–9.0 ppm) .
    • HPLC (C18 column, UV detection at 254 nm) to verify purity >95% .

Q. Q2. How is crystallographic data for this compound refined, and what challenges arise in resolving its solid-state structure?

A2. X-ray crystallography using SHELXL is standard for refinement . Challenges include:

  • Disorder in the pyrazole ring : Common due to rotational flexibility; resolved via anisotropic displacement parameter (ADP) constraints .
  • Hydrogen bonding networks : Use of Olex2 or Mercury to map interactions (e.g., N-H···O bonds between amide groups) .
  • Validation : R-factor < 0.05 and CCDC deposition (e.g., CCDC 1234567) for reproducibility .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

A3. Discrepancies often arise from:

  • Tautomerism in pyrazole : Use variable-temperature NMR (VT-NMR) to identify dynamic equilibria (e.g., 1-methyl vs. 2-methyl tautomers) .
  • Solvent effects : Compare DFT calculations (Gaussian09, B3LYP/6-311++G**) with experimental NMR in multiple solvents (DMSO-d₆ vs. CDCl₃) .
  • Dynamic NMR simulations : Tools like MestReNova simulate splitting patterns to validate assignments .

Q. Q4. What computational strategies are effective in predicting the bioactivity of this compound derivatives?

A4. Key approaches include:

  • 3D-QSAR : Build models using VLife MDS with anti-inflammatory IC₅₀ data; align molecules via common pyridine-carboxamide backbone .
  • Molecular docking (AutoDock Vina) : Target kinases (e.g., JAK2, PDB: 4P7E) to predict binding affinities (∆G < -8 kcal/mol suggests strong inhibition) .
  • ADMET prediction : SwissADME for bioavailability (TPSA < 90 Ų, logP < 3) and toxicity (AMES test for mutagenicity) .

Q. Q5. How do structural modifications (e.g., halogen substitution) impact the compound’s biological activity and pharmacokinetics?

A5. Case studies from analogous compounds:

Modification Impact Example
Chloro at pyridine ↑ Kinase inhibition (IC₅₀ from 10 µM → 2 µM) via hydrophobic pocket interactions .N-[4-chloro-1-(pyrazolylmethyl)pyrazol-3-yl] derivatives .
Methoxy at pyrazole ↓ Metabolic clearance (t₁/₂ from 1h → 3h) due to reduced CYP3A4 oxidation .3-methoxy-1-methylpyrazole analogs .
Trifluoromethyl ↑ BBB penetration (logP from 1.8 → 2.5) but ↑ hepatotoxicity risk .2-(trifluoromethyl)benzamide derivatives .

Q. Q6. What experimental designs are optimal for assessing the compound’s stability under physiological conditions?

A6. Protocols include:

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via LC-MS over 24h .
  • Plasma stability : Use human plasma (37°C, 5% CO₂); quench with acetonitrile and quantify parent compound .
  • Forced degradation : Expose to UV light (ICH Q1B) or H₂O₂ (0.3%) to identify photolytic/oxidative byproducts .

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